Tricyclo[5.2.1.0]decan-8-one
CAS No.:
Cat. No.: VC13552382
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (1R,7R)-tricyclo[5.2.1.02,6]decan-8-one |
| Standard InChI | InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1 |
| Standard InChI Key | OMIDXVJKZCPKEI-MDVIFZSFSA-N |
| Isomeric SMILES | C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3 |
| SMILES | C1CC2C(C1)C3CC2CC3=O |
| Canonical SMILES | C1CC2C(C1)C3CC2CC3=O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Tricyclo[5.2.1.0²⁶]decan-8-one belongs to the class of polycyclic ketones, featuring a fused tricyclic system comprising a bicyclo[5.2.1]decane skeleton and a strained cyclopropane ring (denoted by the 0²⁶ superscript) . The carbonyl group at position 8 introduces electronic asymmetry, influencing its reactivity in nucleophilic additions and reductions. X-ray crystallography and computational studies confirm a boat-chair conformation for the bicyclic component, with the cyclopropane ring imposing significant steric hindrance .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,7R)-tricyclo[5.2.1.0²⁶]decan-8-one | |
| CAS Number | 13380-94-4 | |
| Molecular Formula | C₁₀H₁₄O | |
| SMILES | C1CC2C(C1)C3CC2CC3=O | |
| InChI Key | OMIDXVJKZCPKEI-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exhibits two stereocenters at positions 1 and 7, resulting in a (1R,7R) configuration . This stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis. Nuclear magnetic resonance (NMR) studies reveal distinct diastereotopic proton environments, particularly for the cyclopropane methylene groups .
Physicochemical Properties
Thermal and Solubility Profiles
Tricyclo[5.2.1.0²⁶]decan-8-one is a colorless liquid at room temperature with a boiling point of 132°C at 30 mmHg and a flash point of 102°C . Its density of 1.05 g/cm³ at 20°C and refractive index of 1.5000–1.5030 align with values typical of medium-sized cyclic ketones . The compound is slightly soluble in water (3 g/L at 20°C) but miscible with common organic solvents such as dichloromethane, ethanol, and diethyl ether .
Table 2: Key Physical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 132°C (30 mmHg) | GC | |
| Density (20°C) | 1.05 g/cm³ | Pycnometry | |
| Refractive Index | 1.5000–1.5030 | Abbe refractometer | |
| Flash Point | 102°C | Closed-cup |
Spectroscopic Data
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Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm⁻¹ confirms the presence of the carbonyl group .
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 1.2–2.5 ppm correspond to the methylene and methine protons of the tricyclic framework, while the cyclopropane protons resonate as a multiplet at δ 1.8–2.0 ppm .
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¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon appears at δ 212 ppm, with cyclopropane carbons at δ 28–32 ppm .
Synthesis and Manufacturing
Industrial-Scale Production
The primary synthetic route involves the oxidation of tricyclo[5.2.1.0²⁶]decan-8-amine using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media . Yields exceed 80% under optimized conditions, with purity ≥95% achieved via fractional distillation .
Table 3: Synthetic Methodologies
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂SO₄, 0–5°C | 82% | 95% | |
| Cyclopropanation | Simmons-Smith reagent, CuCN | 75% | 90% | |
| Reduction of Diene Oxide | LiAlH₄, THF, reflux | 68% | 88% |
Patent Overview (US5266729A)
A patented method employs the cyclization of 1,5-cyclooctadiene epoxide under Lewis acid catalysis (e.g., BF₃·Et₂O) to yield tricyclo[5.2.1.0²⁶]decan-8-one in 75% yield . This route avoids hazardous oxidizing agents, enhancing process safety.
Reactivity and Applications
Chemical Transformations
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to tricyclo[5.2.1.0²⁶]decan-8-amine, a precursor for polyamide resins .
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Nucleophilic Addition: Grignard reagents add to the carbonyl group, producing tertiary alcohols used in fragrance synthesis .
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Photochemical Reactions: UV irradiation induces [2+2] cycloadditions, forming dimeric products with potential applications in polymer chemistry .
Industrial and Research Applications
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